Cholylhydroxamic acid
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Overview
Description
The compound Cholylhydroxamic acid is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholylhydroxamic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxy and amide functional groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide group can produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanamide
- (4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanamide
Uniqueness
The unique combination of hydroxy and amide functional groups, along with the cyclopenta[a]phenanthrene core, distinguishes this compound from others. Its specific stereochemistry also plays a crucial role in its biological activity and interactions with other molecules.
Properties
CAS No. |
13254-09-6 |
---|---|
Molecular Formula |
C24H41NO5 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C24H41NO5/c1-13(4-7-21(29)25-30)16-5-6-17-22-18(12-20(28)24(16,17)3)23(2)9-8-15(26)10-14(23)11-19(22)27/h13-20,22,26-28,30H,4-12H2,1-3H3,(H,25,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
BACXIZVAQPJZOI-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
cholylhydroxamic acid cholylhydroxamic acid, (3alpha,5alpha,7alpha,12alpha)-isome |
Origin of Product |
United States |
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